
Benzyl 7-(acetyloxy)hept-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 7-(acetyloxy)hept-2-enoate is an organic compound characterized by its unique structure, which includes a benzyl group attached to a hept-2-enoate chain with an acetyloxy substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 7-(acetyloxy)hept-2-enoate typically involves the esterification of 7-hydroxyhept-2-enoic acid with benzyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The acetyloxy group is introduced via acetylation using acetic anhydride and a base such as pyridine.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions: Benzyl 7-(acetyloxy)hept-2-enoate can undergo various chemical reactions, including:
Oxidation: The double bond in the hept-2-enoate chain can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of diols or carboxylic acids.
Reduction: Formation of benzyl 7-hydroxyhept-2-enoate.
Substitution: Formation of various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
Benzyl 7-(acetyloxy)hept-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of prodrugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzyl 7-(acetyloxy)hept-2-enoate involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid, which may contribute to its biological activity. The benzyl group can interact with hydrophobic pockets in proteins, influencing their function.
Comparación Con Compuestos Similares
Benzyl acetate: Similar ester structure but lacks the hept-2-enoate chain.
Hept-2-enoic acid: Lacks the benzyl and acetyloxy groups.
Benzyl benzoate: Contains a benzyl ester but with a benzoate group instead of hept-2-enoate.
Uniqueness: Benzyl 7-(acetyloxy)hept-2-enoate is unique due to its combination of a benzyl group, an acetyloxy substituent, and a hept-2-enoate chain. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
Propiedades
Número CAS |
920753-90-8 |
|---|---|
Fórmula molecular |
C16H20O4 |
Peso molecular |
276.33 g/mol |
Nombre IUPAC |
benzyl 7-acetyloxyhept-2-enoate |
InChI |
InChI=1S/C16H20O4/c1-14(17)19-12-8-3-2-7-11-16(18)20-13-15-9-5-4-6-10-15/h4-7,9-11H,2-3,8,12-13H2,1H3 |
Clave InChI |
QAECWZFLIAVEAT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCCCCC=CC(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


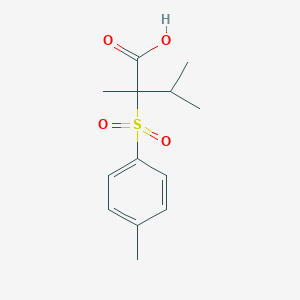

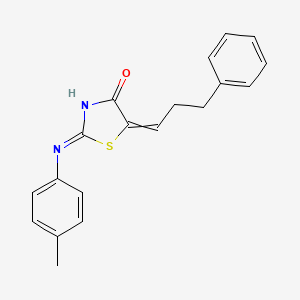

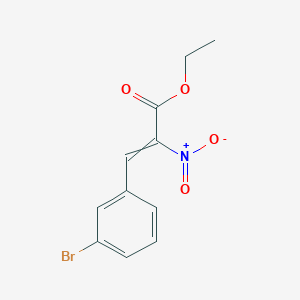

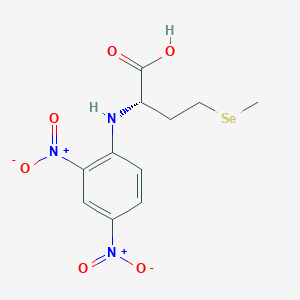
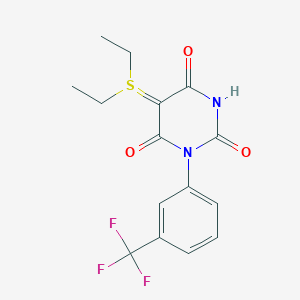
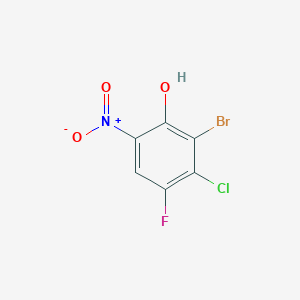
![Thiazolo[5,4-d]pyrimidine-2,7-diamine, N7-[3-chloro-4-(trifluoromethyl)phenyl]-N2-(2,6-dichlorophenyl)-](/img/structure/B12639088.png)
![[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-[[5-[(2-methylphenoxy)methyl]-4-pentyl-1,2,4-triazol-3-yl]sulfanyl]oxan-2-yl]methyl acetate](/img/structure/B12639089.png)
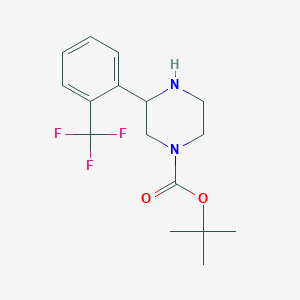

![4-[3-(Diethylamino)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B12639104.png)
